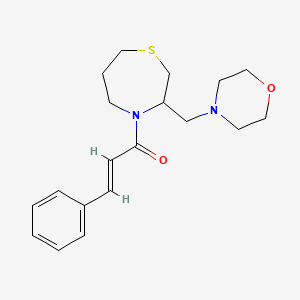

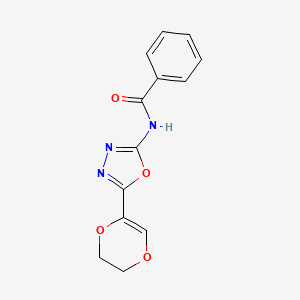

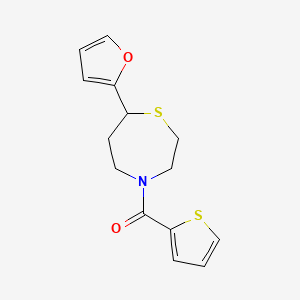

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholines, which are part of the structure of the compound, has seen significant advancements. These advancements include the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Applications De Recherche Scientifique

Neuroinflammatory Imaging

Radioligands like DPA-713 and DPA-714, part of the pyrazolopyrimidine class, have been compared for their efficacy in neuroinflammatory imaging. These compounds, through PET scans, can specifically localize neuroinflammatory sites, making them crucial for detecting and understanding neuroinflammatory conditions like stroke or neurodegenerative diseases. Especially, 18F-DPA-714 shows promise due to its higher bioavailability and reduced nonspecific binding in brain tissue (Chauveau et al., 2009).

Anticonvulsant Activity

A new class of hybrid compounds, joining chemical fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, has been synthesized and shown broad-spectrum anticonvulsant activity across various preclinical seizure models. These compounds, especially compound 11, have demonstrated higher protection and safety profiles than clinically relevant antiepileptic drugs, indicating their potential as new treatments for epilepsy (Kamiński et al., 2015).

GABAA Receptor Modulation

Compounds like imidazolones and pyrrolones, when synthesized and tested, have shown significant anxiolytic properties due to modulation of the GABAA receptor response. These compounds could offer pharmacological activity without the typical side effects associated with benzodiazepine receptor agonists, suggesting their potential utility in treating anxiety disorders (Grunwald et al., 2006).

Antimicrobial and Anti-diabetic Screening

Substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives have been synthesized and evaluated for their antimicrobial and anti-diabetic activities. The molecular docking studies and in vitro and in vivo anti-diabetic activities indicate that these compounds, especially compound 11a, have significant potential as antimicrobial and anti-diabetic agents (Ramya et al., 2017).

Antiepileptic Drug Interaction

N-(morpholinomethyl)-p-isopropoxyphenylsuccinimide (MMIPPS) significantly elevates the threshold for electroconvulsions, enhancing the anticonvulsant activity of phenobarbital and valproate without altering their brain concentrations. This indicates its potential in improving antiepileptic drug efficacy and safety profiles (Żółkowska et al., 2013).

Anti-Inflammatory Activity

Compounds like 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide have demonstrated in vivo anti-inflammatory properties, inhibiting oedema formation in animal models. This suggests their potential role in treating inflammatory conditions (Torres et al., 1999).

Propriétés

IUPAC Name |

(E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-8,18H,4,9-16H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVJYLKEWLNBMF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)

![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)

![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2429078.png)

![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2429080.png)